REACTION_CXSMILES
|
CC(O)(C(C)(O)C)C.C(OCC[N:14]1[CH:18]=[C:17]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)[CH:16]=[N:15]1)C.Cl.C(N(CC)CC)C>ClCCCl.CC(OC)(C)C.O>[CH3:26][C:21]1([CH3:27])[C:22]([CH3:24])([CH3:25])[O:23][B:19]([C:17]2[CH:16]=[N:15][NH:14][CH:18]=2)[O:20]1
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Name
|
|
Quantity
|
25 kg
|
Type
|
reactant
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Name
|
|
Quantity
|
55 kg
|
Type
|
reactant
|
Smiles
|
C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
750 kg
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 kg
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
petroleum ether
|
Quantity
|
150 kg
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at 10-20° C. for 3-5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
After the selective deprotection reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was degassed
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to −15° C
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then gradually warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (60 kg)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The drying reagent, sodium sulfate (Na2SO4), was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated under reduced pressure at 40-50° C. to a thick oil
|
Type
|
TEMPERATURE
|
Details
|
The residue was warmed to 60-70° C.
|
Type
|
ADDITION
|
Details
|
diluted with petroleum ether (100 kg) at the same temperature
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C.
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solids was collected by centrifugation
|
Type
|
CUSTOM
|
Details
|
dried at 50-60° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the crude desired product (1, 33.75 kg, 40.11 kg theoretical, 84.1%)
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until a clear solution
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WAIT
|
Details
|
the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solids were collected by centrifugation
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50-60° C.
|
Reaction Time |
4 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 kg | |
YIELD: PERCENTYIELD | 77.3% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |